molecular formula C29H34N2O3 B5956109 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione

Cat. No.: B5956109
M. Wt: 458.6 g/mol
InChI Key: BDMYQDNCWWVXNH-UHFFFAOYSA-N
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Description

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione is a synthetic compound with a complex molecular structure. Its intricate design suggests potential utility across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. Key starting materials include benzyloxy indole derivatives and cyclohexane-1,3-dione. The process might require:

  • Condensation reactions

  • Catalysis under controlled temperatures

  • Specialized solvents and purification techniques

Industrial Production Methods

For industrial-scale production, robust methods like high-throughput reactors and automation for monitoring reaction conditions are employed. Precision in scaling up lab protocols ensures consistency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may be susceptible to oxidation, particularly at reactive sites like the indole ring.

  • Reduction: : Possible reduction reactions could alter the functional groups attached to the indole framework.

  • Substitution: : Nucleophilic or electrophilic substitutions might modify the compound's structure at various positions.

Common Reagents and Conditions

  • Oxidation: : Use of agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Involves reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Can include halogenation with reagents like bromine (Br2) or chlorination agents.

Major Products

The products depend on the specific type of reaction and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione has diverse applications:

  • Chemistry: : Utilized as an intermediate in synthesizing complex organic molecules.

  • Biology: : Studied for its interaction with various biological macromolecules.

  • Medicine: : Potential candidate for drug development, particularly in targeting specific biochemical pathways.

  • Industry: : Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets: : Proteins, enzymes, or nucleic acids.

  • Pathways Involved: : It may modulate pathways like signal transduction or metabolic processes, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)acetyl)cyclohexane-1,3-dione

  • 2-(1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene)cyclohexane-1,3-dione

Uniqueness

  • Molecular Structure: : The unique arrangement of functional groups in 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione offers distinct chemical and biological properties.

  • Applications: : Its diverse potential in multiple fields sets it apart from similar compounds.

This compound presents a promising avenue for further research and development across various scientific domains.

Properties

IUPAC Name

2-[C-butyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O3/c1-3-4-11-26(29-27(32)12-8-13-28(29)33)30-17-16-23-20(2)31-25-15-14-22(18-24(23)25)34-19-21-9-6-5-7-10-21/h5-7,9-10,14-15,18,31-32H,3-4,8,11-13,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYQDNCWWVXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CCCC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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